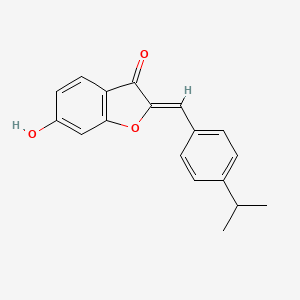

![molecular formula C21H30N2O2 B2618520 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide CAS No. 851403-12-8](/img/structure/B2618520.png)

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

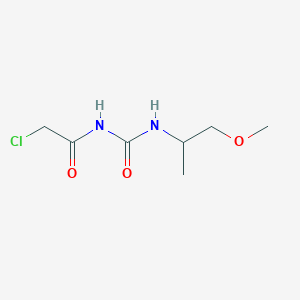

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide, also known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is highly expressed in activated microglia and astrocytes, making it an attractive target for imaging and therapeutic purposes in neuroinflammatory diseases.

Scientific Research Applications

Synthesis Methods and Chemical Properties

The chemical structure related to N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide is involved in various synthesis methods. One approach for preparing quinoline derivatives involves a tandem addition-elimination-SNAr reaction, demonstrating the versatility of these compounds in drug synthesis processes. This method yields high-purity products essential for further pharmaceutical applications, showcasing the chemical's role in developing new therapeutic agents (Bunce, Lee, & Grant, 2011).

Fluorescence and Chemosensor Applications

Quinoline derivatives exhibit significant fluorescence properties, making them ideal candidates for chemosensor applications. For instance, specific quinoline compounds have been synthesized to detect and quantify Zn2+ in water, highlighting their utility in environmental monitoring and analytical chemistry. The fluorescence enhancement observed in the presence of Zn2+ ions underscores the potential of these chemicals in creating sensitive and selective sensors for metal ions (Kim et al., 2016).

Anticancer Research

Quinoline derivatives have shown promising results in anticancer research, with several compounds exhibiting potent cytotoxic activity against various cancer cell lines. The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, including quinoline structures, has led to the identification of compounds with significant growth inhibitory properties. Some of these compounds have demonstrated curative potential in vivo against challenging tumor models, indicating their relevance in the development of new anticancer therapies (Deady et al., 2003).

Antiviral Properties

Investigations into the antiviral properties of quinoline derivatives have identified compounds with potent activity against various viruses. Ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate and related compounds were found to exhibit significant inhibitory effects against HCMV, showcasing the potential of quinoline derivatives in antiviral drug development. The low cytotoxicity and high selectivity index of these compounds further emphasize their suitability for therapeutic applications (Elzahabi, 2017).

Corrosion Inhibition

Quinoline compounds have also been studied for their corrosion inhibition properties, particularly in protecting metals in acidic environments. Quantum chemical calculations have elucidated the relationship between the molecular structure of quinoxalines and their efficiency as corrosion inhibitors, contributing valuable insights into the design of more effective corrosion prevention strategies (Zarrouk et al., 2014).

Mechanism of Action

Target of Action

CCG-28175, also known as EU-0024923 or N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide, is a novel antitumor antibiotic . The primary targets of CCG-28175 are murine and human tumor cell lines . The compound interacts with these cells, leading to cytotoxic effects .

Biochemical Pathways

It is known that the compound has a broad spectrum of activity against tumors of murine and human origin . This suggests that CCG-28175 may affect multiple biochemical pathways involved in tumor growth and proliferation .

Result of Action

The result of CCG-28175’s action is the inhibition of tumor growth. The compound was found to be active against several experimental murine and human tumor models, including P388 leukemia, L1210 leukemia, B16 melanoma, M109 lung carcinoma, C26 colon carcinoma, M5076 sarcoma, and Lewis lung carcinoma . The optimal dose for CCG-28175 in these studies ranged from 0.16 μg/kg per injection with consecutive daily administration, to 51.2 μg/kg with single dose administration .

properties

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O2/c1-5-7-16(8-6-2)20(24)22-10-9-17-13-18-11-14(3)15(4)12-19(18)23-21(17)25/h11-13,16H,5-10H2,1-4H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZKZYZTUZAZMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NCCC1=CC2=C(C=C(C(=C2)C)C)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Hydroxymethyl)-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-4-yl]methyl]prop-2-enamide](/img/structure/B2618437.png)

![ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2618442.png)

![3-(2-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2618448.png)

![8-(2-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2618451.png)

![2,6-dichloro-N-[6-(difluoromethoxy)-4'-methoxy-[1,1'-biphenyl]-3-yl]pyridine-3-carboxamide](/img/structure/B2618456.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2618457.png)